molecular formula C6H2ClF2I B14087558 2-Chloro-1,5-difluoro-3-iodobenzene

2-Chloro-1,5-difluoro-3-iodobenzene

Cat. No.: B14087558
M. Wt: 274.43 g/mol
InChI Key: VTYCFUAKULLJCT-UHFFFAOYSA-N
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Description

2-Chloro-1,5-difluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2ClF2I It is a halogenated benzene derivative, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,5-difluoro-3-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-1,5-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,5-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Chloro-1,5-difluoro-3-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: The compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-difluoro-3-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-difluoro-3-iodobenzene
  • 5-Chloro-1,3-difluoro-2-iodobenzene
  • 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene

Uniqueness

2-Chloro-1,5-difluoro-3-iodobenzene is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of halogen atoms imparts distinct reactivity and properties compared to other similar compounds. Its specific electronic and steric effects make it valuable in targeted synthetic applications.

Properties

Molecular Formula

C6H2ClF2I

Molecular Weight

274.43 g/mol

IUPAC Name

2-chloro-1,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6H2ClF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

VTYCFUAKULLJCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)I)F

Origin of Product

United States

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